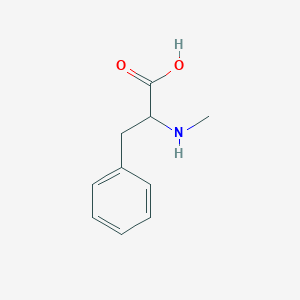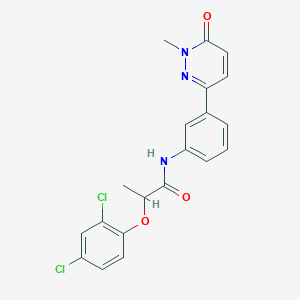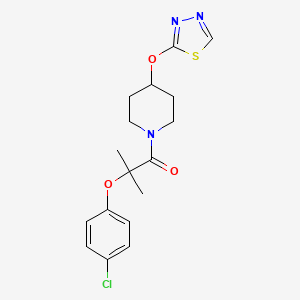![molecular formula C14H13N3 B2850024 2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 1781423-38-8](/img/structure/B2850024.png)
2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
An efficient synthesis of this compound involves several steps. One such method yields a yellow solid with a melting point of 333–335°C . The synthesis process includes the formation of key bonds and functional groups, leading to the desired product .
Molecular Structure Analysis
The molecular structure of 2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine consists of a pyrazolo[1,5-a]pyrimidine core with two methyl groups (2,5-dimethyl) and a phenyl group attached. The arrangement of atoms and bonds within the ring system determines its properties and reactivity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including substitution, cyclization, and functional group transformations. Researchers have explored its reactivity with different reagents and conditions to synthesize derivatives or modify its structure .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
- 2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine and its derivatives are explored for their unique chemical properties and synthesis methods. Zheng and Atta (2011) describe a novel method for preparing these compounds by condensative cyclization, contributing to our understanding of their reactive positions for electrophilic substitution reactions (Yan‐Song Zheng & K. Atta, 2011).
Potential in Drug Design
- These compounds are also significant in the realm of medicinal chemistry. Chen et al. (2004) discuss the design of 2,5-dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) as corticotropin-releasing factor receptor antagonists, demonstrating their potential in drug design for treating disorders like major depression (Chen Chen et al., 2004).
Applications in Material Science
- In the field of material science, Mahgoub, Abd‐El‐Nabey, and El-Samadisy (2010) study the application of pyrazolo[1,5-c]pyrimidine derivatives in corrosion inhibition of ferrous alloys in cooling water systems, showing the versatility of these compounds beyond pharmaceuticals (F. Mahgoub, B. A. Abd‐El‐Nabey, & Y. A. El-Samadisy, 2010).
Use in Chemical Synthesis
- The synthesis of these compounds is a subject of considerable interest. Bassoude et al. (2012) provide insights into catalyst- and base-controlled site-selective direct arylation of these compounds, indicating their importance in synthetic chemistry (Ibtissam Bassoude et al., 2012).
Radiopharmaceutical Applications
- Dollé et al. (2008) explore the radiolabeling of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides for imaging using positron emission tomography, demonstrating its potential in diagnostic imaging and radiopharmaceuticals (F. Dollé et al., 2008).
Biological Activities
- A series of antipyrinyl-pyrazolo[1,5-a]pyrimidines synthesized under ultrasound irradiation have been studied for their anti-inflammatory and anti-cancer activities, as described by Kaping et al. (2020), highlighting their potential biomedical applications (S. Kaping et al., 2020).
Future Directions
properties
IUPAC Name |
2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-8-9-17-14(15-10)13(11(2)16-17)12-6-4-3-5-7-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQGKQRRJHXWCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C=C1)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl(9H-xanthen-9-yl)methanone](/img/structure/B2849941.png)

![4-[2-(4-bromophenoxy)acetyl]-5-(4-bromophenyl)-3H-1,3,4-thiadiazin-2-one](/img/structure/B2849946.png)
![9-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2849947.png)



![2,3-dimethyl-8-phenylthieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-4(6H)-one](/img/structure/B2849954.png)

![Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride](/img/no-structure.png)
![4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2849959.png)


